Product packaging for Alogliptin Related Compound 29(Cat. No.:CAS No. 1246610-74-1)

Alogliptin Related Compound 29

Cat. No.: B600831
CAS No.: 1246610-74-1
M. Wt: 439.5 g/mol
InChI Key: VKXJOQVLADBJKD-GOSISDBHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of Alogliptin (B1666894): A Dipeptidyl Peptidase-4 (DPP-4) Inhibitor in Pharmaceutical Development

Alogliptin is an oral anti-diabetic medication used to improve glycemic control in adults with type 2 diabetes. nih.gov It belongs to a class of drugs known as dipeptidyl peptidase-4 (DPP-4) inhibitors. wikipedia.org The mechanism of action of DPP-4 inhibitors involves blocking the DPP-4 enzyme, which in turn increases the levels of incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). tandfonline.comwikipedia.org These hormones are crucial for regulating blood sugar by stimulating insulin (B600854) secretion and suppressing glucagon (B607659) release. tandfonline.comwikipedia.org

Developed by Takeda Pharmaceutical Company, alogliptin has demonstrated high selectivity for the DPP-4 enzyme over other related enzymes, which is a desirable characteristic in drug development. wikipedia.orgnih.gov Its development involved replacing a quinazolinone structure with a pyrimidinedione, leading to excellent inhibition of DPP-4. wikipedia.org

The Critical Role of Impurity Profiling in Active Pharmaceutical Ingredients (APIs) and Drug Products

Impurity profiling is a cornerstone of pharmaceutical quality assurance, involving the identification, quantification, and characterization of unwanted chemicals that may be present in active pharmaceutical ingredients (APIs) and finished drug products. longdom.orgajptr.com These impurities can originate from various sources, including raw materials, synthetic intermediates, by-products, degradation products, reagents, and solvents. longdom.orgajptr.com

The presence of impurities, even in trace amounts, can significantly impact the safety, efficacy, and stability of a drug. longdom.orgpharmaffiliates.comajprd.com Some impurities may be toxic or cause adverse effects, while others can reduce the therapeutic effectiveness of the drug or destabilize the formulation, leading to a shorter shelf life. longdom.orgpharmaffiliates.com

Regulatory bodies such as the U.S. Food and Drug Administration (FDA), the European Medicines Agency (EMA), and the International Council for Harmonisation (ICH) have established strict guidelines for the control of impurities in pharmaceuticals. longdom.orgpharmaffiliates.comajprd.com These guidelines mandate the reporting, identification, and qualification of impurities above certain thresholds to ensure patient safety and product quality. pharmaffiliates.com Therefore, robust analytical methods are essential for detecting and quantifying these related compounds throughout the drug development and manufacturing process. ajptr.comglobalpharmatek.com

Identification and Nomenclature of Alogliptin Related Compound 29: (R)-tert-Butyl (1-(3-(2-cyanobenzyl)-1-methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)piperidin-3-yl)carbamate

This compound is a known process-related impurity of Alogliptin. veeprho.com Its formal chemical name is (R)-tert-Butyl (1-(3-(2-cyanobenzyl)-1-methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)piperidin-3-yl)carbamate. veeprho.comcleanchemlab.compharmaffiliates.com This compound is also referred to by its Chemical Abstracts Service (CAS) Registry Number: 1246610-74-1. veeprho.comcleanchemlab.comanantlabs.com

Table 1: Chemical Identifiers for this compound

Identifier Value
IUPAC Name (R)-tert-Butyl (1-(3-(2-cyanobenzyl)-1-methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)piperidin-3-yl)carbamate veeprho.comcleanchemlab.compharmaffiliates.com
CAS Number 1246610-74-1 veeprho.comcleanchemlab.comanantlabs.com
Molecular Formula C23H29N5O4 anantlabs.com
Molecular Weight 439.51 g/mol anantlabs.com
Synonyms Alogliptin Impurity G anantlabs.com, this compound pharmaffiliates.com

The presence of this compound is monitored and controlled during the manufacturing of Alogliptin to ensure the final product meets the required purity and safety standards. Its characterization and quantification are typically achieved using advanced analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS). researchgate.netnih.govresearchgate.net Research has focused on developing and validating specific analytical methods to detect and quantify this and other related substances in both the bulk drug and final tablet formulations. researchgate.netnih.govresearchgate.net

Detailed Research Findings

The study of Alogliptin and its impurities has led to the development of various analytical methods to ensure the quality of the final drug product. Several studies have focused on creating robust HPLC methods to separate and quantify Alogliptin and its related compounds. researchgate.netresearchgate.netnih.gov For instance, a gradient reverse-phase HPLC method using a C18 column has been successfully employed to separate Alogliptin from its impurities. nih.gov Furthermore, forced degradation studies have been conducted to understand the stability of Alogliptin under various stress conditions like acid and alkali, which can lead to the formation of degradation products. nih.govresearchgate.net The structural elucidation of these impurities, including this compound, has been accomplished using techniques like NMR spectroscopy and mass spectrometry. nih.gov

Table 2: Analytical Methods for Alogliptin and its Impurities

Analytical Technique Purpose Key Findings Reference(s)
RP-HPLC Quantification of Alogliptin and its related substances A gradient reverse-phase HPLC method was developed for the determination of Alogliptin and its potential impurities. researchgate.netresearchgate.net
HPLC-UV Determination of Alogliptin benzoate (B1203000) in bulk and tablets A sensitive and rapid HPLC method was developed and validated for the determination of alogliptin benzoate. nih.gov
LC-MS/MS Evaluation of Alogliptin in biological fluids A validated method for the evaluation of alogliptin in monkey plasma was developed. derpharmachemica.com
NMR, MS, IR Structural characterization of impurities The structures of 11 impurities of Alogliptin were characterized and confirmed. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1246610-74-1

Molecular Formula

C23H29N5O4

Molecular Weight

439.5 g/mol

IUPAC Name

tert-butyl N-[(3R)-1-[3-[(2-cyanophenyl)methyl]-1-methyl-2,6-dioxopyrimidin-4-yl]piperidin-3-yl]carbamate

InChI

InChI=1S/C23H29N5O4/c1-23(2,3)32-21(30)25-18-10-7-11-27(15-18)19-12-20(29)26(4)22(31)28(19)14-17-9-6-5-8-16(17)13-24/h5-6,8-9,12,18H,7,10-11,14-15H2,1-4H3,(H,25,30)/t18-/m1/s1

InChI Key

VKXJOQVLADBJKD-GOSISDBHSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CCCN(C1)C2=CC(=O)N(C(=O)N2CC3=CC=CC=C3C#N)C

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCN(C1)C2=CC(=O)N(C(=O)N2CC3=CC=CC=C3C#N)C

Appearance

Solid powder

Purity

> 95%

quantity

Milligrams-Grams

Synonyms

Loxoprofen acid

Origin of Product

United States

Q & A

Basic: What analytical methodologies are recommended for identifying and characterizing Alogliptin Related Compound 29 in pharmaceutical formulations?

Answer:
The identification of this compound (a process-related impurity) requires a combination of chromatographic and spectroscopic techniques. High-performance liquid chromatography (HPLC) with UV detection is typically employed for initial separation, using ion-pair reverse-phase methods optimized with volatile buffers like ammonium formate to enhance resolution . For structural elucidation, liquid chromatography-tandem mass spectrometry (LC-MS/MS) and nuclear magnetic resonance (NMR) are critical. These methods confirm molecular weight, fragmentation patterns, and functional groups, as demonstrated in the isolation of novel impurities during Alogliptin benzoate synthesis . Method validation should include specificity, sensitivity (LOQ ≤ 0.05%), and linearity across relevant concentration ranges.

Basic: How can researchers ensure accurate quantification of Related Compound 29 during stability studies of Alogliptin formulations?

Answer:
Stability-indicating methods must be validated under stress conditions (e.g., hydrolysis, oxidation). For Related Compound 29, forced degradation studies (acid/base/thermal stress) help establish method robustness. A validated ion-pair RP-HPLC method with a C18 column (e.g., 150 × 4.6 mm, 3.5 µm) and gradient elution (acetonitrile/ammonium formate buffer) can resolve degradation products. Quantification requires calibration curves with impurity standards, ensuring precision (RSD < 2%) and accuracy (recovery 98–102%) . Long-term stability data should track impurity growth against ICH Q3B thresholds (e.g., 0.15% for unidentified impurities).

Advanced: How do pharmacokinetic (PK) parameters of Alogliptin influence the formation or clearance of Related Compound 29 in pediatric vs. adult populations?

Answer:
PK studies show Alogliptin’s plasma exposure (AUC and Cmax) correlates with renal function, which may indirectly affect impurity metabolism. In adults, 25 mg doses achieve sustained DPP-4 inhibition (>80% at 2–4 h post-dose), with renal excretion as the primary elimination pathway . Pediatric populations (ages 10–17) require higher weight-adjusted doses (25 mg) to match adult exposures due to faster clearance. Reduced renal function in either group could prolong Alogliptin’s half-life, increasing the likelihood of impurity formation via metabolic byproducts. Future studies should model impurity kinetics using population PK approaches, incorporating covariates like eGFR and CYP3A4 activity .

Advanced: What statistical frameworks resolve contradictions in cardiovascular safety data between RCTs and real-world studies involving Alogliptin?

Answer:
Discrepancies arise from trial design heterogeneity. The EXAMINE trial (NCT00968708) demonstrated non-inferiority for major adverse cardiovascular events (MACE) in post-ACS patients (HR 0.96; 95% CI 0.82–1.14) , while observational studies noted trends toward reduced carotid intima-media thickness with Alogliptin . To reconcile these, Bayesian network meta-analyses (NMA) can synthesize direct and indirect evidence, adjusting for confounders like baseline HbA1c and comorbidities. Fixed-effects models are preferred for sparse data, while sensitivity analyses test robustness using alternative priors . DIC scores (Δ >5) help select models that best explain between-study variance .

Advanced: How does the presence of Related Compound 29 impact the pharmacodynamic (PD) profile of Alogliptin in long-term glycemic control?

Answer:
Impurities may alter DPP-4 binding kinetics. In vitro assays comparing Alogliptin and its impurities should measure IC50 values for DPP-4 inhibition. A study on Related Compound 29’s structural analogs (e.g., quinazolinone derivatives) revealed that minor modifications to the parent compound’s core structure reduce potency by >50% . Chronic exposure studies in animal models (e.g., Zucker diabetic rats) can assess whether impurities affect glucose tolerance or β-cell function. PD modeling should integrate time-dependent DPP-4 inhibition profiles and HbA1c changes, controlling for impurity levels .

Basic: What synthetic pathways are implicated in the formation of Related Compound 29 during Alogliptin production?

Answer:
Related Compound 29 arises during the final coupling step of Alogliptin synthesis, where incomplete purification of intermediates (e.g., quinazolinone precursors) leads to residual byproducts. Process optimization involves controlling reaction parameters (temperature, pH, catalyst concentration) to minimize impurity formation. For example, reducing reaction time from 24 h to 12 h during amidation decreases Related Compound 29 yield by 30% . Quality-by-design (QbD) approaches, including design of experiments (DoE), can identify critical process parameters affecting impurity levels.

Advanced: What in silico models predict the metabolic pathways contributing to Related Compound 29’s formation?

Answer:
Computational tools like molecular docking and density functional theory (DFT) can simulate Alogliptin’s interaction with CYP450 enzymes (e.g., CYP3A4), predicting sites of oxidative metabolism that generate reactive intermediates. Pharmacophore modeling identifies structural motifs in Related Compound 29 prone to nucleophilic attack. PK/PD models incorporating hepatic extraction ratios and renal clearance rates further refine predictions. These models should be validated against in vitro microsomal stability data and in vivo metabolite profiling .

Advanced: How do network meta-analyses compare the cost-effectiveness of Alogliptin with other DPP-4 inhibitors when accounting for impurity-related quality control costs?

Answer:
Cost-effectiveness analyses (CEA) must include impurity mitigation expenses (e.g., advanced purification steps, analytical testing). A UK study found Alogliptin + metformin had an ICER of £7,217/QALY vs. sulfonylureas, but this did not factor in quality control . Probabilistic sensitivity analyses can model cost variations using Monte Carlo simulations, incorporating impurity-related batch rejection rates. Health economic frameworks should align with ISO 9001 standards, ensuring compliance with ICH Q3A guidelines for impurity thresholds .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.